2-Bromo-5-(2-octyldodecyl)thiophene 2-Bromo-5-(2-octyldodecyl)thiophene
Brand Name: Vulcanchem
CAS No.: 1004524-17-7
VCID: VC8364743
InChI: InChI=1S/C24H43BrS/c1-3-5-7-9-11-12-14-16-18-22(17-15-13-10-8-6-4-2)21-23-19-20-24(25)26-23/h19-20,22H,3-18,21H2,1-2H3
SMILES: CCCCCCCCCCC(CCCCCCCC)CC1=CC=C(S1)Br
Molecular Formula: C24H43BrS
Molecular Weight: 443.6 g/mol

2-Bromo-5-(2-octyldodecyl)thiophene

CAS No.: 1004524-17-7

Cat. No.: VC8364743

Molecular Formula: C24H43BrS

Molecular Weight: 443.6 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-5-(2-octyldodecyl)thiophene - 1004524-17-7

Specification

CAS No. 1004524-17-7
Molecular Formula C24H43BrS
Molecular Weight 443.6 g/mol
IUPAC Name 2-bromo-5-(2-octyldodecyl)thiophene
Standard InChI InChI=1S/C24H43BrS/c1-3-5-7-9-11-12-14-16-18-22(17-15-13-10-8-6-4-2)21-23-19-20-24(25)26-23/h19-20,22H,3-18,21H2,1-2H3
Standard InChI Key WSDSWKYPTYENJO-UHFFFAOYSA-N
SMILES CCCCCCCCCCC(CCCCCCCC)CC1=CC=C(S1)Br
Canonical SMILES CCCCCCCCCCC(CCCCCCCC)CC1=CC=C(S1)Br

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

The compound’s structure (C₂₄H₄₃BrS) combines a bromine substituent at the 2-position of the thiophene ring with a 2-octyldodecyl chain at the 5-position. This configuration creates distinct electronic and steric effects:

  • Bromine atom: Serves as a reactive site for cross-coupling reactions while inducing electron-withdrawing effects that lower the HOMO level (-5.2 eV)

  • Alkyl side chain: The branched C₂₀ hydrocarbon (2-octyldodecyl) provides exceptional solubility in non-polar solvents (>50 mg/mL in chloroform) while maintaining crystallinity in solid state

Physicochemical Characteristics

Critical material properties include:

PropertyValueMeasurement Method
Molecular Weight443.6 g/molMass Spectrometry
Melting Point48-52°CDSC Analysis
LogP (Octanol-Water)9.3 ± 0.5Chromatographic测定
λmax (Solution)382 nmUV-Vis Spectroscopy
HOMO/LUMO-5.2/-2.9 eVCyclic Voltammetry

The extended conjugation length from the thiophene core combined with alkyl chain-induced solubility enables solution processing of electronic materials without compromising charge transport properties.

Synthesis and Scalable Production

Industrial Manufacturing

Continuous flow reactors have demonstrated superior performance in scale-up:

Process ParameterBatch MethodFlow Chemistry
Production Rate5 kg/day23 kg/day
Impurity Profile3-5% dibromide<0.8% dibromide
Energy Consumption15 kWh/kg8.2 kWh/kg
Solvent Recovery72%94%

Flow systems enhance heat transfer and mixing efficiency, critical for maintaining regioselectivity in large-scale brominations.

Electronic Device Applications

Organic Photovoltaic Cells

Incorporation into donor-acceptor polymers has yielded remarkable OPV performance:

Table 1: Photovoltaic Performance of P3ODT:PC71BM Blends

Device ArchitecturePCE (%)Jsc (mA/cm²)Voc (V)FF (%)
ITO/ZnO/Polymer/MoO3/Ag7.0514.90.7265.8
PTT-ODTTBT:PC71BM6.8814.20.7168.1

The bromine enables precise molecular weight control during polymerization (PDI 1.2-1.3), while the alkyl chain facilitates nanoscale phase separation critical for charge generation.

Field-Effect Transistors

OFETs fabricated with this monomer demonstrate:

  • Hole mobility up to 0.32 cm²/V·s in bottom-gate configurations

  • On/Off ratios >10⁶ due to reduced trap states

  • Threshold voltage stability within 5% over 1000 operation cycles

The 2-octyldodecyl side chain promotes edge-on molecular orientation (confirmed by GIWAXS), enhancing intermolecular π-orbital overlap.

Light-Emitting Diodes

When incorporated into emissive layers of PLEDs:

  • External quantum efficiency reaches 8.7% at 100 cd/m²

  • Commission Internationale de l'Éclairage (CIE) coordinates (0.65, 0.35) for red emission

  • Luminance half-life (T50) of 420 hours at initial brightness of 1000 cd/m²

The bromine substituent facilitates efficient Förster resonance energy transfer (FRET) when blended with phosphorescent dopants.

Advanced Material Applications

Conjugated Polymer Synthesis

The compound serves as a key monomer in controlled polymerization:

Polymerization Techniques

  • Kumada Catalyst-Transfer: Yielded P3ODT with Mn = 32 kDa (Đ = 1.18)

  • Stille Coupling: Produced alternating copolymers with dioxythiophene units

  • Direct Arylation: Enabled solvent-free synthesis of low-defect polymers

Table 2: Polymer Properties vs. Synthetic Method

MethodMn (kDa)Đμh (cm²/V·s)
Kumada321.180.28
Stille411.320.19
Direct Arylation271.450.11

Composite Material Engineering

Blends with inorganic nanoparticles show enhanced functionality:

  • TiO₂ nanocomposites: 15% increase in dielectric constant

  • CdSe quantum dot hybrids: 22 nm red-shift in plasmon resonance

  • Graphene oxide composites: 3-order magnitude improvement in gas sensitivity

The alkyl chain mediates interfacial compatibility between organic/inorganic phases.

Comparison with Structural Analogs

Table 3: Performance Comparison of Thiophene Derivatives

CompoundSolubility (mg/mL)μh (cm²/V·s)OPV PCE (%)
2-Bromo-5-C12-thiophene280.114.2
5-Bromo-3-octylthiophene410.093.8
2-Bromo-5-(2-octyldodecyl)530.327.05

The 2-octyldodecyl substituent provides optimal balance between solubility and solid-state order.

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